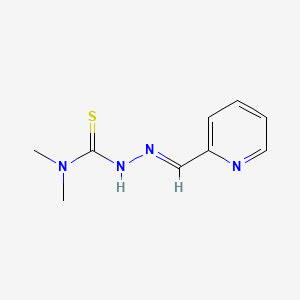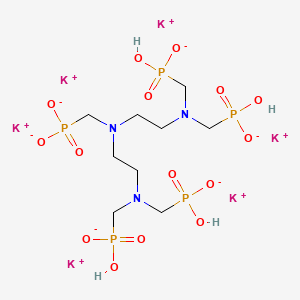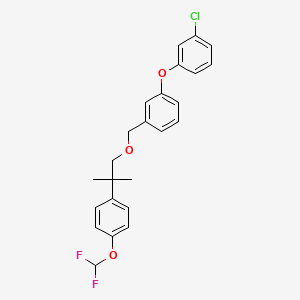
8-(2-Piperidyl)theophylline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-Piperidyl)theophylline hydrochloride is a chemical compound that combines the properties of theophylline and piperidine. Theophylline is a methylxanthine derivative commonly used for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and drug development. The combination of these two moieties in this compound results in a compound with unique pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Piperidyl)theophylline hydrochloride typically involves the reaction of theophylline with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where theophylline is reacted with piperidine in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
8-(2-Piperidyl)theophylline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives of theophylline and piperidine.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different substituents replacing the piperidine moiety.
Aplicaciones Científicas De Investigación
8-(2-Piperidyl)theophylline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in respiratory diseases, neurological disorders, and cardiovascular conditions.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 8-(2-Piperidyl)theophylline hydrochloride involves multiple pathways:
Phosphodiesterase Inhibition: Theophylline component inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent bronchodilation.
Adenosine Receptor Blockade: The compound blocks adenosine receptors, preventing bronchoconstriction and promoting smooth muscle relaxation.
Histone Deacetylase Activation: Theophylline activates histone deacetylase, which may contribute to its anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Theophylline: A methylxanthine derivative with bronchodilator effects.
Piperidine: A heterocyclic amine used in organic synthesis and drug development.
Caffeine: Another methylxanthine with stimulant effects on the central nervous system.
Uniqueness
8-(2-Piperidyl)theophylline hydrochloride is unique due to its combined properties of theophylline and piperidine, offering both bronchodilator and potential central nervous system effects. This dual functionality makes it a valuable compound for research and therapeutic applications.
Propiedades
Número CAS |
96434-25-2 |
|---|---|
Fórmula molecular |
C12H18ClN5O2 |
Peso molecular |
299.76 g/mol |
Nombre IUPAC |
1,3-dimethyl-8-piperidin-2-yl-7H-purine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C12H17N5O2.ClH/c1-16-10-8(11(18)17(2)12(16)19)14-9(15-10)7-5-3-4-6-13-7;/h7,13H,3-6H2,1-2H3,(H,14,15);1H |
Clave InChI |
BLZZVYGISGQZOX-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CCCCN3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12741690.png)









